molecular formula C9H20Cl2N2 B13091035 N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride

Cat. No.: B13091035
M. Wt: 227.17 g/mol
InChI Key: GXHYEEVYHFGCQA-UHFFFAOYSA-N
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Description

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride is a chemical compound with the molecular formula C9H18N2Cl2 It is a diamine derivative with a unique structure that includes a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or distillation to remove any impurities and obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted diamine derivatives.

Scientific Research Applications

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its alkyne backbone, which imparts distinct chemical and physical properties compared to its aromatic counterparts.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

N,N-diethylpent-2-yne-1,5-diamine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-3-11(4-2)9-7-5-6-8-10;;/h3-4,6,8-10H2,1-2H3;2*1H

InChI Key

GXHYEEVYHFGCQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCCN.Cl.Cl

Origin of Product

United States

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